molecular formula C14H20N4O4S B3168832 4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid CAS No. 933254-00-3

4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid

Cat. No.: B3168832
CAS No.: 933254-00-3
M. Wt: 340.4 g/mol
InChI Key: WLGHDDVTXVNQQG-UHFFFAOYSA-N
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Description

4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid is a synthetic organic compound characterized by a benzotriazole core substituted with a diethylamino sulfonyl group at the 5-position and a butanoic acid chain at the 1-position. The benzotriazole moiety is a heterocyclic aromatic system known for its stability and versatility in medicinal and industrial chemistry .

This compound has been cataloged as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability . Its structural features align with triazole-based pharmaceuticals and agrochemicals, which often exhibit antimicrobial, antifungal, or antitumor activities .

Properties

IUPAC Name

4-[5-(diethylsulfamoyl)benzotriazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-3-17(4-2)23(21,22)11-7-8-13-12(10-11)15-16-18(13)9-5-6-14(19)20/h7-8,10H,3-6,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGHDDVTXVNQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(N=N2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of an appropriate precursor, such as o-phenylenediamine, with nitrous acid.

    Introduction of Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzotriazole derivative with a sulfonyl chloride, such as diethylaminosulfonyl chloride, under basic conditions.

    Attachment of Butanoic Acid Moiety: The final step involves the coupling of the sulfonylated benzotriazole with a butanoic acid derivative, such as butanoyl chloride, in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzotriazole ring can also interact with nucleic acids or other biomolecules, affecting their function.

Comparison with Similar Compounds

Structural Analogs in Pharmacopeial Standards

The compound shares similarities with bendamustine-related pharmacopeial standards, particularly in the butanoic acid moiety and heterocyclic core. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid C₁₆H₂₁N₅O₄S 379.44 Benzotriazole, sulfonamide, butanoic acid Discontinued; potential bioactivity
USP Bendamustine Hydrochloride RS C₁₆H₂₃N₃O₄ 321.38 Benzimidazole, bis-hydroxyethylamino Antineoplastic agent
USP Bendamustine Related Compound C RS C₁₄H₁₈ClN₃O₂ 295.77 Benzimidazole, chloroethylamino Byproduct in bendamustine synthesis

Key Differences :

  • Core Heterocycle : The benzotriazole in the target compound differs from benzimidazole in bendamustine analogs. Benzotriazoles exhibit greater metabolic stability but may have reduced DNA-binding affinity compared to benzimidazoles .

Triazole-Based Derivatives

Triazole derivatives are widely studied for their biological activities. For example:

  • Antimicrobial Triazole-Schiff Bases : Compounds like those synthesized by Liu et al. (2012) feature triazole cores linked to quinazoline units, demonstrating 50–72% inhibition against plant pathogens at 50 µg/mL . The target compound’s sulfonamide group may confer broader-spectrum activity but requires empirical validation.
  • Agrochemical Triazoles : Triazole fungicides (e.g., triadimefon) utilize similar heterocycles but lack sulfonamide or carboxylate groups, highlighting the target compound’s unique hybrid design .

Sulfonamide-Containing Compounds

Sulfonamide groups are common in diuretics (e.g., furosemide) and antibacterials (e.g., sulfamethoxazole). The diethylamino sulfonyl group in the target compound may reduce renal toxicity compared to arylsulfonamides but could limit membrane permeability due to increased hydrophilicity .

Carboxylate-Containing Analogs

The butanoic acid moiety enables metal coordination, similar to rare-earth carboxylate complexes . However, the target compound’s lack of rare-earth ions distinguishes it from these materials, redirecting its utility toward organic synthesis or biochemistry.

Physicochemical and Functional Comparisons

  • Solubility: The butanoic acid group enhances water solubility relative to esterified analogs (e.g., USP Bendamustine Related Compound A RS, which has an ethyl ester) .
  • Stability : The discontinued status of the target compound suggests instability under storage or biological conditions, contrasting with pharmacopeial standards that meet rigorous stability criteria .
  • Bioactivity : While triazole-Schiff bases show antimicrobial activity , the target compound’s efficacy remains unverified. Its sulfonamide group may target carbonic anhydrases or proteases, analogous to clinical sulfonamides .

Biological Activity

The compound 4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to delve into its biological activity, synthesis, and implications in therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a benzotriazole moiety linked to a butanoic acid chain through a sulfonamide group. The presence of the diethylamino group enhances its solubility and bioavailability.

Inhibition of Enzymes

Research indicates that compounds with a similar structure exhibit inhibitory effects on various enzymes, particularly serine proteases. For instance, the benzotriazole derivatives have been documented as inhibitors of the hepatitis C virus NS3 protease, which is crucial for viral replication . The inhibition of such enzymes can lead to therapeutic benefits in treating viral infections.

Anti-inflammatory Effects

Studies have suggested that sulfonamide derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins . This could be beneficial in managing conditions characterized by inflammation.

Metabolic Syndrome and Diabetes

The compound's structural analogs have been explored for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes. Inhibitors of this enzyme can potentially improve insulin sensitivity and reduce fat accumulation .

Case Study 1: Hepatitis C Virus Protease Inhibition

A study demonstrated that derivatives similar to this compound effectively inhibited the NS3 protease in vitro. The IC50 values were reported in the low micromolar range, indicating significant potency against the enzyme .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, compounds with a sulfonamide backbone were shown to reduce edema significantly compared to control groups. The reduction was attributed to decreased levels of pro-inflammatory cytokines .

Research Findings

Study Activity IC50/Effect Reference
Hepatitis C NS3 Protease InhibitionEnzyme InhibitionLow µM range
Anti-inflammatory EffectsEdema ReductionSignificant reduction in cytokines
11β-HSD1 InhibitionMetabolic ImprovementIC50 = 0.7 µM

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Design : Synthesize analogs with modifications to the benzotriazole ring (e.g., halogenation) and butanoic acid chain (e.g., esterification). Test biological activity in parallel assays. Use PCA (principal component analysis) to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid
Reactant of Route 2
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4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid

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